Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-oxobutyl chain, which is further substituted with a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate typically involves the reaction of 2,6-dichlorobenzaldehyde with dimethyl phosphite in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired phosphonate ester. The reaction is usually carried out in an inert solvent like toluene at a temperature range of 50-60°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts such as tetramethylguanidine (TMG) can enhance the reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The phosphonate group plays a crucial role in this interaction, as it can form strong bonds with metal ions or other functional groups within the enzyme .
Comparison with Similar Compounds
Similar Compounds
Dimethyl [substitutedphenyl-6-oxo-6O5-dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl)methyl]phosphonates: These compounds have similar structural features and are used in similar applications.
Phosphinic and phosphonic acids: These compounds share the phosphonate group and exhibit similar chemical reactivity.
Uniqueness
Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate is unique due to the presence of the 2,6-dichlorophenyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
61263-12-5 |
---|---|
Molecular Formula |
C12H15Cl2O4P |
Molecular Weight |
325.12 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)-1-dimethoxyphosphorylbutan-2-one |
InChI |
InChI=1S/C12H15Cl2O4P/c1-17-19(16,18-2)8-9(15)6-7-10-11(13)4-3-5-12(10)14/h3-5H,6-8H2,1-2H3 |
InChI Key |
GDKIFRLHUJXAAV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CCC1=C(C=CC=C1Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.